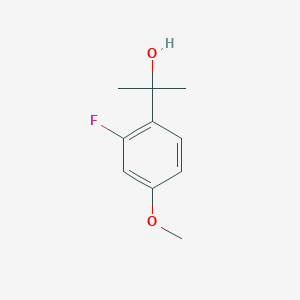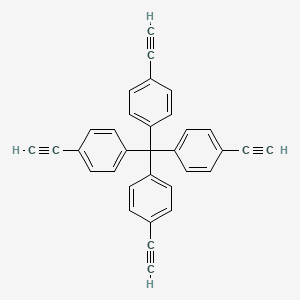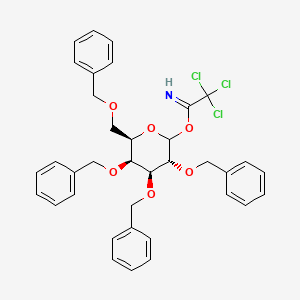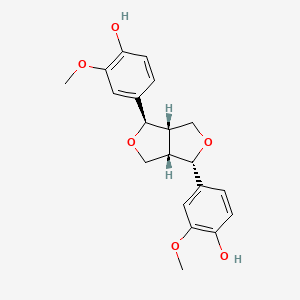
(3S,4R)-3-hydroxy-2,2-dimethyl-4-(pyrrolidin-1-yl)-3,4-dihydro-2H-1-benzopyran-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R)-3-hydroxy-2,2-dimethyl-4-(pyrrolidin-1-yl)-3,4-dihydro-2H-1-benzopyran-6-carbonitrile is a complex organic compound characterized by its unique stereochemistry and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-hydroxy-2,2-dimethyl-4-(pyrrolidin-1-yl)-3,4-dihydro-2H-1-benzopyran-6-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor, followed by functional group modifications to introduce the hydroxy, dimethyl, and pyrrolidinyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(3S,4R)-3-hydroxy-2,2-dimethyl-4-(pyrrolidin-1-yl)-3,4-dihydro-2H-1-benzopyran-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The pyrrolidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the nitrile group produces an amine.
科学的研究の応用
(3S,4R)-3-hydroxy-2,2-dimethyl-4-(pyrrolidin-1-yl)-3,4-dihydro-2H-1-benzopyran-6-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of (3S,4R)-3-hydroxy-2,2-dimethyl-4-(pyrrolidin-1-yl)-3,4-dihydro-2H-1-benzopyran-6-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(3S,4R)-3,4-dihydroxy-3,4-dihydrofluorene: Shares similar stereochemistry but differs in its core structure.
(3S,4R)-4-(4-fluorophenyl)-1-methyl-3-piperidinemethanol: Similar in stereochemistry and functional groups but has a different core structure.
Uniqueness
(3S,4R)-3-hydroxy-2,2-dimethyl-4-(pyrrolidin-1-yl)-3,4-dihydro-2H-1-benzopyran-6-carbonitrile is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
特性
分子式 |
C16H20N2O2 |
|---|---|
分子量 |
272.34 g/mol |
IUPAC名 |
(3S,4R)-3-hydroxy-2,2-dimethyl-4-pyrrolidin-1-yl-3,4-dihydrochromene-6-carbonitrile |
InChI |
InChI=1S/C16H20N2O2/c1-16(2)15(19)14(18-7-3-4-8-18)12-9-11(10-17)5-6-13(12)20-16/h5-6,9,14-15,19H,3-4,7-8H2,1-2H3/t14-,15+/m1/s1 |
InChIキー |
UCEHSLHTSICLRD-CABCVRRESA-N |
SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3)O)C |
異性体SMILES |
CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)C#N)N3CCCC3)O)C |
正規SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloroimidazo[1,2-A]pyrazine](/img/structure/B1631542.png)







![6-Chlorobenzo[b]thiophene](/img/structure/B1631565.png)





